N-methylmethanamine;nitrous acid
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Overview
Description
N-methylmethanamine: is a reactive molecular substance containing a methyl group attached to an imine. It can be written as CH₃N=CH₂. This compound is formed naturally in the Earth’s atmosphere by the oxidation of dimethylamine and trimethylamine, both of which are produced by animals or burning . Nitrous acid (HNO₂) is a weak and unstable acid that is typically prepared in situ for reactions. It is known for its role in the diazotization of amines and other organic reactions .
Preparation Methods
N-methylmethanamine: can be synthesized through several methods:
From Dimethylamine: By first chlorinating the nitrogen atom with solid N-chlorosuccinimide, followed by treatment with potassium tert-butoxide at 90°C.
Thermal Decomposition: It can be formed directly by heating trimethylamine to 515°C, which decomposes into methane and N-methylmethanamine.
From Trimer: Heating 1,3,5-trimethyl-1,3,5-triazinane to 450°C also produces N-methylmethanamine.
Nitrous acid: is typically prepared immediately before use by acidifying a solution of sodium nitrite with a mineral acid like hydrochloric acid .
Chemical Reactions Analysis
N-methylmethanamine: undergoes several types of reactions:
Oxidation: It can be oxidized in the atmosphere, forming various products.
Decomposition: When heated to 535°C, it decomposes to hydrogen cyanide and methane.
Self-Reaction: On a timescale of minutes, it self-reacts to form the trimer trimethyl 1,3,5-triazinane.
Nitrous acid: reacts with amines in a way that distinguishes primary, secondary, and tertiary amines:
Primary Amines: React with nitrous acid to produce nitrogen gas.
Secondary Amines: Form an insoluble oil (N-nitrosamine).
Tertiary Amines: Form a clear solution (ammonium salt formation).
Scientific Research Applications
N-methylmethanamine: and its derivatives are used in various fields:
Chemistry: As intermediates in organic synthesis and in the production of other chemicals.
Biology and Medicine: In the synthesis of biologically active compounds and pharmaceuticals.
Industry: Used in the production of dyes, pesticides, and surfactants.
Nitrous acid: is widely used in organic chemistry for diazotization reactions, which are crucial for the synthesis of azo dyes and other aromatic compounds .
Mechanism of Action
Comparison with Similar Compounds
N-methylmethanamine: can be compared with similar compounds such as:
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen.
Methanimine: An imine without the methyl group.
Ethanimine: Another imine with an ethyl group instead of a methyl group.
These compounds share similar reactivity patterns but differ in their specific chemical properties and applications.
Properties
CAS No. |
20591-03-1 |
---|---|
Molecular Formula |
C2H8N2O2 |
Molecular Weight |
92.10 g/mol |
IUPAC Name |
N-methylmethanamine;nitrous acid |
InChI |
InChI=1S/C2H7N.HNO2/c1-3-2;2-1-3/h3H,1-2H3;(H,2,3) |
InChI Key |
TYORYGSZBZPZLR-UHFFFAOYSA-N |
Canonical SMILES |
CNC.N(=O)O |
Origin of Product |
United States |
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